molecular formula C15H20ClNO4 B3064823 N-(5-chlorosalicyloyl)-8-aminocaprylic acid CAS No. 204852-67-5

N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Katalognummer B3064823
CAS-Nummer: 204852-67-5
Molekulargewicht: 313.77 g/mol
InChI-Schlüssel: XRTHAPZDZPADIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(5-chlorosalicyloyl)-8-aminocaprylic acid” is a compound that has been studied for its potential therapeutic applications . It is derived from salicylic acid, which is known to inhibit the activity of NFκB, a transcription factor regulating genes involved in immunity, inflammation, and tumorigenesis .


Synthesis Analysis

The synthesis of “N-(5-chlorosalicyloyl)-8-aminocaprylic acid” involves the coupling of salicylic acid derivatives with an aniline moiety . For example, Amisulpride (ASP), an anti-psychotic agent, was azo-coupled to salicylic acid to generate a compound expected to act as a colon-specific mutual prodrug against colitis .


Chemical Reactions Analysis

The compound “N-(5-chlorosalicyloyl)-8-aminocaprylic acid” is expected to undergo various chemical reactions in the body. For instance, after a 24-hour incubation, approximately 80% of a similar compound, ASP-azo-ASA, was cleaved to form ASP and 5-aminosalicylic acid (5-ASA) in the cecal contents .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

N-(5-chlorosalicyloyl)-8-aminocaprylic acid and similar compounds have been explored for their antibacterial properties. Kennedy, Epton, and Kennedy (1973) studied the antibacterial properties of polymers derived from N-acryloyl aminosalicylic acids, demonstrating their potential in preparing active insoluble antibiotics (Kennedy, Epton, & Kennedy, 1973).

Pharmacological Effects

Chlorogenic Acid (CGA), a compound related to N-(5-chlorosalicyloyl)-8-aminocaprylic acid, has various biological and pharmacological effects. Naveed et al. (2018) highlighted its roles in antioxidant activity, antibacterial, hepatoprotective, and other therapeutic applications (Naveed et al., 2018).

Drug Delivery Applications

Babazadeh, Edjlali, and Rashidian (2007) discussed the use of polymers with 5-aminosalicylic acid, a compound structurally similar to N-(5-chlorosalicyloyl)-8-aminocaprylic acid, for controlled drug delivery, particularly for the treatment of inflammatory bowel diseases (Babazadeh, Edjlali, & Rashidian, 2007).

Synthesis for Medicinal Use

Can (2003) synthesized N-(salicyloyl)-8-aminocaprylic acid as a delivery agent for oral heparin, indicating its potential in enhancing the delivery of certain drugs (Can, 2003).

Chelating Properties

Kennedy, Barker, Nicol, and Hawkins (1973) explored the chelating properties of poly-(4- and 5-acrylamidosalicylic acids), showing their capability to selectively extract specific cations from aqueous solutions (Kennedy, Barker, Nicol, & Hawkins, 1973).

Eigenschaften

IUPAC Name

8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTHAPZDZPADIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431682
Record name N-(5-chloro-salicyloyl)-8-aminooctanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chlorosalicyloyl)-8-aminocaprylic acid

CAS RN

204852-67-5
Record name 5-Cnac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204852675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-chloro-salicyloyl)-8-aminooctanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CNAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG2TQ56MD1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate (641 g, 1.7 mol) and ethyl alcohol (3200 ml) were added to a 22 liter, five neck flask. In a separate 5 liter flask, sodium hydroxide (NaOH) (288.5 g, 7.2 mol) was dissolved in deionized water (3850 ml). This mixture was added to the reaction mixture contained in the 22 liter flask. A temperature increase to 40° C. was noted. Heating of the reaction mixture was started and when the reaction temperature had increased to 50° C. it was noted that all of the solids in the reaction mixture had dissolved. A temperature of 50° C. was maintained in the reaction mixture for a period of 1.5 hours. The reaction flask was then set up for vacuum distillation. 2200 ml of distillate were collected at a vapor temperature of 55° C. (10 mm Hg) before the distillation was discontinued. The reaction flask was then placed in an ice/water bath and concentrated hydrochloric acid (HCl) (752 ml) was added over a period of 45 minutes. During this addition the reaction mixture was noted to have thickened somewhat and an additional 4 liters of deionized water was added to aid the stirring of the reaction mixture. The reaction mixture was then vacuum filtered and the filter cake was washed with 3 liters of deionized water. After drying in vacuo at room temperature 456.7 g (83.5%) of N-(5-chlorosalicyloyl)-8-aminocaprylic acid was isolated.
Name
Ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
Quantity
641 g
Type
reactant
Reaction Step One
Quantity
3200 mL
Type
reactant
Reaction Step One
Quantity
288.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3850 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

400 L of purified water, USP and 45.4 kg NaOH pellets were charged to a 200 gallon glass-lined reactor and the agitator was set to 100-125 RPM. 123.5 kg of the ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate wet cake was charged to the reactor. The charging port was closed. Cooling water applied to the condenser and the valve reactor overheads were set for atmospheric distillation. The reactor contents were heated to 98° C. and conversion monitored by HPLC. Initially (approximately 40 minutes) the reactor refluxed at 68° C., however, as the ethanol was removed (over 3 hours) by distillation the reactor temperature rose to 98° C. The starting material disappeared, as determined by HPLC, at approximately 4 hours. The reactor contents were cooled to 27° C. 150 L of purified water and USP were charged to an adjacent 200 gallon glass-lined reactor and the agitator was set to 100-125 RPM. 104 L of concentrated (12M) hydrochloric acid was charged to the reactor and cooled to 24° C. The saponified reaction mixture was slowly (over 5 hours) charged to the 200-gallon glass-lined reactor. The material (45 L and 45 L) was split into 2 reactors (200 gallons each) because of carbon dioxide evolution. The product precipitated out of solution. The reaction mixture was adjusted to a pH of 2.0-4.0 with 50% NaOH solution (2 L water, 2 kg NaOH). The reactor contents were cooled to 9-15° C. The intermediate crystallized out of solution over approximately 9 hours. The reactor slurry was centrifuged to isolate the intermediate. 50 L of purified water and USP were charged to a 200-gallon glass-lined reactor and this rinse was used to wash the centrifuge wet cake. The wet cake was unloaded into double polyethylene bags placed inside a plastic drum. The N-(5-chlorosalicyloyl)-8-aminocaprylic acid was dried under vacuum (27″ Hg) at 68° C. for 38 hours. The dry cake was unloaded into double polyethylene bags placed inside a 55-gallon, steel unlined, open-head drums with a desiccant bag placed on top. The dried isolated yield was 81 kg of N-(5-chlorosalicyloyl)-8-aminocaprylic acid.
Name
ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
Quantity
123.5 kg
Type
reactant
Reaction Step One
Name
Quantity
50 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
45.4 kg
Type
reactant
Reaction Step Four
Name
Quantity
400 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

222 L of dry dimethylacetamide is charged to a dry 200 gallon glass-lined reactor. The reactor agitator is set to 100–125 rpm. Cooling is applied to the condenser and valve reactor overheads are set for distillation. 41.6 kg of dry anhydrous sodium carbonate is charged to the reactor and the reactor charging port is closed. Caution is used due to some off-gassing and a slight exothermic reaction. 77.5 kg of dry 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione is charged to the reactor. Quickly, 88 kg of dry ethyl-8-bromooctanoate is charged to the reactor. The reaction is evacuated to 22–24 inches of vacuum and the reactor temperature is raised to 65–75° C. The reactor temperature is maintained and the contents are watched for foaming. The reactor mixture is sampled and monitored for conversion by monitoring for the disappearance of the bromo ester in the reaction mixture by gas chromatography. The reaction is complete after 7 hours. The vacuum is broken and the reactor contents are cooled to 45–50° C. The contents are centrifuged and the filtrate sent into a second 200 gallon glass-lined reactor. 119 L of ethanol (200 proof denatured with 0.5% toluene) is charged to the first 200 gallon reactor, warmed to about 45° C. and the filter cake washed with warm ethanol and this wash is charged to the reaction mixture in the second 200 gallon reactor.
Quantity
77.5 kg
Type
reactant
Reaction Step One
Quantity
88 kg
Type
reactant
Reaction Step Two
Quantity
222 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chlorosalicyloyl)-8-aminocaprylic acid
Reactant of Route 2
Reactant of Route 2
N-(5-chlorosalicyloyl)-8-aminocaprylic acid
Reactant of Route 3
Reactant of Route 3
N-(5-chlorosalicyloyl)-8-aminocaprylic acid
Reactant of Route 4
Reactant of Route 4
N-(5-chlorosalicyloyl)-8-aminocaprylic acid
Reactant of Route 5
Reactant of Route 5
N-(5-chlorosalicyloyl)-8-aminocaprylic acid
Reactant of Route 6
Reactant of Route 6
N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.